1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride
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Overview
Description
1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride typically involves the alkylation of piperidinone derivatives. One common method includes the reaction of 2,3-dimethylpiperidin-4-one with ethyl halides under basic conditions to introduce the ethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
2,3-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.
4-Piperidone: A ketone derivative of piperidine.
Uniqueness: 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hydrochloride salt form enhances its solubility and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-10-6-5-9(11)7(2)8(10)3;/h7-8H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMNDZFUXBNNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)C(C1C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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